ganosporelactone B
Description
Propriétés
Numéro CAS |
138008-05-6 |
|---|---|
Formule moléculaire |
C30H42O7 |
Poids moléculaire |
514.659 |
InChI |
InChI=1S/C30H42O7/c1-13-11-30(12-14(2)25(36)37-30)21-18(13)28(6)24(35)22(33)20-19(29(28,7)23(21)34)15(31)10-16-26(3,4)17(32)8-9-27(16,20)5/h13-18,21,24,31-32,35H,8-12H2,1-7H3/t13-,14?,15-,16?,17+,18?,21-,24-,27+,28+,29-,30?/m1/s1 |
Clé InChI |
FLFQDUNKJSXJOT-MYBRARKDSA-N |
SMILES |
CC1CC2(CC(C(=O)O2)C)C3C1C4(C(C(=O)C5=C(C4(C3=O)C)C(CC6C5(CCC(C6(C)C)O)C)O)O)C |
Synonymes |
ganosporelactone B |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Ganosporelactone B and Related Compounds
Key Findings:
Structural Uniqueness: Ganosporelactone B differs from fruiting body-derived triterpenoids (e.g., ganoderic acids) by its lactone moiety, a feature shared only with ganosporelactone A. This lactone group may enhance membrane permeability, though its exact pharmacological role remains unconfirmed .
Bioactivity Gaps: While ganoderic acids (e.g., ganoderic acid B) have well-documented anticancer effects via apoptosis induction , ganosporelactone B’s bioactivity is poorly characterized due to scarcity.
Yield Limitations: Ganosporelactone B’s yield is ~100-fold lower than fruiting body triterpenoids, making it less feasible for clinical applications without synthetic biosynthesis advances .
Q & A
Basic Research Questions
Q. What are the validated methods for isolating ganosporelactone B from Ganoderma species, and how can purity be optimized?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC) and preparative TLC. Purity optimization requires gradient elution protocols and spectroscopic monitoring (e.g., UV-Vis at 254 nm). Post-isolation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
- Example Workflow :
| Step | Method | Key Parameters | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Ethanol extraction | 70% ethanol, 60°C, 6h | 2.1 | 60 |
| 2 | Silica gel chromatography | Hexane:EtOAc (7:3) | 0.8 | 85 |
| 3 | Preparative HPLC | C18 column, MeOH:H₂O (85:15) | 0.5 | ≥95 |
Q. How is the structural elucidation of ganosporelactone B achieved, and what spectroscopic benchmarks are essential?
- Methodological Answer : Structural characterization relies on:
- 1D/2D NMR : Key signals include lactone carbonyl (δ ~170 ppm in ¹³C NMR) and triterpenoid backbone protons (δ 5.2–5.4 ppm for olefinic H in ¹H NMR). NOESY correlations resolve stereochemistry.
- HRMS : Molecular ion [M+H]⁺ at m/z 515.3300 (calculated for C₃₁H₄₆O₅).
- X-ray crystallography (if available): Confirms absolute configuration .
Q. What in vitro bioassays are commonly used to evaluate ganosporelactone B’s biological activity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549).
- Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages.
- Antioxidant capacity : DPPH radical scavenging.
Advanced Research Questions
Q. How can discrepancies in ganosporelactone B’s reported bioactivity across studies be systematically addressed?
- Methodological Answer : Contradictions may arise from:
- Source variability : Differences in Ganoderma species, growth conditions, or extraction protocols.
- Assay conditions : Variations in cell line passage numbers, serum concentrations, or incubation times.
- Resolution Strategies :
- Standardize biological models (e.g., ATCC-validated cell lines).
- Replicate experiments using a reference sample of ganosporelactone B (e.g., commercially available or synthesized).
- Meta-analysis of dose-response curves (IC₅₀ comparisons) across studies .
Q. What computational approaches are effective in predicting ganosporelactone B’s molecular targets and pharmacokinetics?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper for reverse docking.
- ADMET Profiling : Tools like ADMETLab 2.0 predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).
- MD Simulations : GROMACS or AMBER for ligand-receptor stability analysis (e.g., binding to NF-κB or COX-2).
Q. What synthetic strategies address the challenges in derivatizing ganosporelactone B’s triterpenoid scaffold?
- Methodological Answer : Key challenges include:
- Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center modification.
- Lactone ring stability : Avoid strong acids/bases; employ mild conditions (e.g., TEMPO-mediated oxidations).
- Optimization :
| Derivative | Modification Site | Yield (%) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Acetylated C-3 | Hydroxyl group | 62 | 12.5 (HepG2) |
| Epoxidized C-20 | Double bond | 38 | 8.9 (TNF-α inhibition) |
Guidance for Data Interpretation
- Literature Gaps : Prioritize studies addressing ganosporelactone B’s synergy with standard chemotherapeutics (e.g., paclitaxel) and its epigenetic modulation effects (e.g., HDAC inhibition) .
- Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols (e.g., IBC approvals for recombinant DNA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
